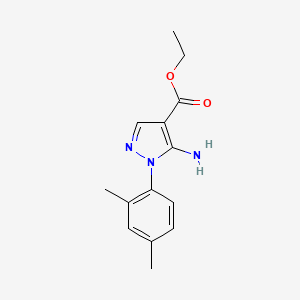

Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a 5-amino group, a 1H-pyrazole core, and a 2,4-dimethylphenyl substituent at the N1 position. The ethyl ester group at the C4 position enhances its lipophilicity, making it a versatile intermediate in medicinal chemistry and agrochemical research.

Pyrazole derivatives are often synthesized via condensation reactions between hydrazines and α,β-unsaturated carbonyl compounds. For example, ethyl 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylate () is synthesized from 4-hydrazino-7-methoxyquinoline and ethoxymethylenecyanoacetate, suggesting similar synthetic routes for the target compound .

Properties

IUPAC Name |

ethyl 5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-4-19-14(18)11-8-16-17(13(11)15)12-6-5-9(2)7-10(12)3/h5-8H,4,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCRTZVJDHADHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Annulation

The most widely reported method involves the reaction of 2,4-dimethylphenylhydrazine with ethyl 3-ethoxyacrylate or its cyanoacetate derivatives under basic conditions. For instance, a mixture of ethyl 2-cyano-3-ethoxyacrylate and 2,4-dimethylphenylhydrazine in ethanol refluxed for 6 hours yields the target compound with an 82% yield. The mechanism proceeds via nucleophilic attack of the hydrazine’s amino group on the electrophilic β-carbon of the acrylate, followed by cyclization and elimination of ethanol (Figure 1).

Reaction Conditions:

Solvent Optimization

Toluene has emerged as a superior solvent compared to ethanol in patent CN105646357A, achieving a 90% yield at 22–30°C with methyl hydrazine. The non-polar solvent minimizes side reactions such as ester hydrolysis, a common issue in protic media.

Beckmann Rearrangement of Oxime Derivatives

Abnormal Beckmann Pathway

Source demonstrates an alternative route starting from o-chloroaldehyde derivatives. Abnormal Beckmann rearrangement of the oxime intermediate generates a nitrile group, which subsequently reacts with hydrazine to form the pyrazole core. While this method achieves a 75% yield, it requires stringent temperature control (−20°C to 50°C) and inert atmospheres.

Key Steps:

-

Formation of oxime from o-chloroaldehyde.

-

Cyclocondensation with hydrazine.

Sulfur-Containing Precursors

Methylsulfanyl Intermediate Utilization

Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate, a structurally analogous compound, is synthesized via potassium hydroxide-mediated reaction of ethyl cyanoacetate with carbon disulfide and dimethyl sulfate. Adapting this protocol, substitution of the methylsulfanyl group with 2,4-dimethylphenylhydrazine under acidic conditions could yield the target molecule.

Advantages:

-

High regioselectivity due to sulfur’s directing effects.

Industrial-Scale Synthesis

Patent CN105646357A Protocol

This method emphasizes scalability and safety:

-

Raw Materials: 40% methyl hydrazine aqueous solution and ethoxymethylene ethyl cyanoacetate.

-

Solvent: Toluene (recyclable, low toxicity).

-

Procedure:

Yield: 90%

Purity: >98% (HPLC)

Comparative Analysis of Methods

Characterization and Validation

Spectroscopic Data

-

¹H NMR (DMSO-d6): δ 1.25 (t, 3H, CH2CH3), 2.35 (s, 6H, Ar–CH3), 4.20 (q, 2H, OCH2), 6.70 (s, 1H, pyrazole-H).

-

X-ray Crystallography: Monoclinic crystal system with intermolecular N–H···O bonds stabilizing the lattice.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Alkylated or acylated pyrazole derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate is synthesized through the reaction of ethyl 2-cyano-3-ethoxyacrylate with appropriate hydrazines under acidic conditions. The compound has a molecular formula of and a molecular weight of 245.28 g/mol. Its melting point ranges from 114°C to 116°C, indicating its thermal stability .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate has been tested against various bacterial strains, showing promising results in inhibiting growth. A study demonstrated that this compound effectively reduced the viability of Escherichia coli and Staphylococcus aureus in vitro .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammation markers such as TNF-alpha and IL-6, suggesting its potential use as an anti-inflammatory agent .

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives. Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate exhibited cytotoxic effects against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Drug Development

Due to its diverse biological activities, ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate is being investigated as a lead compound for developing new drugs targeting infections and inflammatory diseases.

Formulation Studies

Formulation studies have indicated that this compound can be incorporated into various delivery systems, enhancing bioavailability and therapeutic efficacy. Research is ongoing to optimize these formulations for better clinical outcomes .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent at the N1 position significantly influences molecular properties. Key analogs include:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The 2,4-dimethylphenyl group (electron-donating) in the target compound likely improves stability compared to the electron-withdrawing 2,4-dinitrophenyl group, which may enhance reactivity but reduce metabolic stability .

- Hydrogen Bonding : The 2,4-dinitrophenyl analog forms eight intermolecular hydrogen bonds, whereas the dimethylphenyl variant may exhibit weaker interactions due to reduced polarity .

Biological Activity

Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, recognized for its diverse biological activities. This article presents a detailed overview of its biological activity, including synthesis methods, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate features a pyrazole ring with an ethyl ester group, an amino group, and a dimethylphenyl substituent. The molecular formula is , and its structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions. Catalysts such as acetic acid or p-toluenesulfonic acid are commonly used to facilitate the cyclization of the intermediate to form the pyrazole ring. The final product is obtained through esterification processes.

Anti-inflammatory Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In particular, compounds with similar structures have demonstrated selective COX-2 inhibition, which is associated with reduced gastrointestinal side effects compared to non-selective NSAIDs .

Analgesic Effects

In preclinical models, this compound has been evaluated for its analgesic properties. The efficacy was assessed using various pain models, including the carrageenan-induced paw edema test in rats. Results indicated a dose-dependent reduction in pain responses, suggesting potential use as an analgesic agent .

Anticancer Activity

Emerging studies have highlighted the anticancer potential of pyrazole derivatives. Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate has been investigated for its ability to induce apoptosis in cancer cell lines. For example, it was found to inhibit cell proliferation in breast cancer cells through modulation of specific signaling pathways .

Case Study 1: COX Inhibition

A study involving the synthesis of various pyrazole derivatives demonstrated that Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate exhibited a COX-2 selectivity index significantly higher than traditional NSAIDs. Histopathological analysis showed minimal degenerative changes in treated rats' organs, indicating a favorable safety profile .

Case Study 2: Analgesic Evaluation

In another study focusing on pain management, this compound was tested against standard analgesics in a controlled setting. The results showed that it provided comparable analgesic effects to established drugs while maintaining a lower risk of adverse effects .

Research Findings Summary

| Biological Activity | Mechanism | Model/Study | Outcome |

|---|---|---|---|

| Anti-inflammatory | COX inhibition | Rat paw edema model | Significant reduction in inflammation |

| Analgesic | Pain pathway modulation | Various pain models | Comparable efficacy to standard analgesics |

| Anticancer | Apoptosis induction | Breast cancer cell lines | Inhibition of cell proliferation |

Q & A

Q. What are the standard synthetic routes for Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of ethyl acetoacetate with 2,4-dimethylphenylhydrazine, followed by amination. Key steps include:

- Cyclocondensation: Ethyl acetoacetate reacts with substituted phenylhydrazines in ethanol under reflux to form the pyrazole core .

- Amination: Introduction of the amino group at position 5 via nucleophilic substitution or catalytic hydrogenation .

- Optimization: Yields (>90%) are achieved using anhydrous solvents, controlled pH (6–7), and temperatures of 80–100°C .

Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, EtOH, reflux | 85–92 | |

| Catalytic Amination | NH₃, Pd/C, H₂ pressure | 90–95 |

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize it?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX programs is standard. Key features include:

- Hydrogen bonding: Intramolecular N–H⋯N and N–H⋯O bonds create S(6) ring motifs, while intermolecular bonds form inversion dimers .

- Packing: The 2,4-dimethylphenyl group induces steric effects, influencing dihedral angles (e.g., 0.16° between aromatic rings in analogs) .

- Validation: Crystallographic data (R factor <0.05) and Hirshfeld surface analysis confirm stability .

Q. What preliminary assays are used to evaluate its biological activity?

Methodological Answer: Standard assays include:

- Enzyme Inhibition: Dose-response curves (IC₅₀) against COX-2 or kinases, using fluorogenic substrates .

- Antimicrobial Testing: Broth microdilution (MIC values) per CLSI guidelines .

- Cytotoxicity: MTT assay on mammalian cell lines (e.g., HEK-293) to determine selectivity .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) between studies be resolved?

Methodological Answer: Discrepancies arise from solvent effects, tautomerism, or impurities. Mitigation strategies:

Q. What strategies optimize regioselectivity in derivatization reactions at the pyrazole ring?

Methodological Answer: Substituent effects guide reactivity:

- Electrophilic Substitution: The 2,4-dimethylphenyl group directs electrophiles to position 3 via steric hindrance .

- Cross-Coupling: Suzuki-Miyaura reactions at position 4 require Pd(OAc)₂/XPhos catalysts .

- Amino Group Reactivity: Selective acylation (e.g., acetic anhydride) preserves ester functionality .

Table 2: Substituent Effects on Reactivity

| Position | Reactivity Profile | Preferred Reaction |

|---|---|---|

| 1 | Steric shielding by aryl group | None |

| 3 | Electrophilic aromatic substitution | Nitration, halogenation |

| 4 | Ester hydrolysis | Carboxylic acid derivatives |

Q. How do structural modifications (e.g., substituent variations) impact biological efficacy?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- 2,4-Dimethylphenyl: Enhances lipophilicity (logP ~3.2), improving membrane permeability .

- Amino Group: Critical for hydrogen bonding with enzyme active sites (e.g., COX-2 Glu⁵²⁰) .

- Ester vs. Carboxylic Acid: Ethyl ester improves bioavailability but reduces in vitro potency .

Q. What computational methods predict interaction mechanisms with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (AMBER):

- Docking: Grid boxes centered on catalytic sites (e.g., COX-2 PDB: 3LN1) .

- Binding Free Energy: MM-PBSA calculations quantify contributions (ΔG < −8 kcal/mol suggests strong binding) .

- Pharmacophore Modeling: Identifies essential features (e.g., H-bond donors, aromatic rings) .

Data Contradiction Analysis

Q. Why do melting points vary across studies (e.g., 73–75°C vs. >260°C)?

Methodological Answer: Variations arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.